molecular formula C12H11F2NO2 B14041234 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile

2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile

Cat. No.: B14041234
M. Wt: 239.22 g/mol
InChI Key: JGCZADDATSQYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile is a chemical compound with a complex structure that includes a carboxyethyl group, a difluoromethyl group, and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable phenylacetonitrile derivative with difluoromethylating agents under controlled conditions. The carboxyethyl group can be introduced through subsequent reactions involving carboxylation or esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The carboxyethyl and difluoromethyl groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Carboxyethyl)phenylacetonitrile: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    3-(Difluoromethyl)phenylacetonitrile:

    2-(2-Carboxyethyl)-3-methylphenylacetonitrile: Contains a methyl group instead of a difluoromethyl group, leading to different steric and electronic effects.

Uniqueness

2-(2-Carboxyethyl)-3-(difluoromethyl)phenylacetonitrile is unique due to the presence of both the carboxyethyl and difluoromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H11F2NO2

Molecular Weight

239.22 g/mol

IUPAC Name

3-[2-(cyanomethyl)-6-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C12H11F2NO2/c13-12(14)10-3-1-2-8(6-7-15)9(10)4-5-11(16)17/h1-3,12H,4-6H2,(H,16,17)

InChI Key

JGCZADDATSQYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)CCC(=O)O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.